2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid
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Overview
Description
2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid is a complex organic compound belonging to the class of alkyl-phenylketones. This compound is characterized by its unique structure, which includes a phthalimide group, a biphenyl group, and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid typically involves multiple steps:
Formation of the Phthalimide Group: This step involves the reaction of phthalic anhydride with an amine to form the phthalimide group.
Attachment of the Biphenyl Group: The biphenyl group is introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as matrix metalloproteinases (MMPs), which are involved in various diseases including cancer and arthritis.
Biochemical Research: The compound is used as a molecular probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It can be used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as matrix metalloproteinases (MMPs), particularly MMP-12.
Pathways Involved: By inhibiting MMPs, the compound can modulate inflammatory pathways and prevent the degradation of extracellular matrix components.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Ethyl-4-(4’-Methoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid
- 2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Ethyl-4-(4’-Hydroxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid
Uniqueness
2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid is unique due to its specific structural features, such as the ethoxy group on the biphenyl moiety, which can influence its binding affinity and specificity towards molecular targets like MMPs .
Properties
Molecular Formula |
C28H25NO6 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(2S)-2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-4-[4-(4-ethoxyphenyl)phenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H25NO6/c1-2-35-22-13-11-19(12-14-22)18-7-9-20(10-8-18)25(30)17-21(28(33)34)15-16-29-26(31)23-5-3-4-6-24(23)27(29)32/h3-14,21H,2,15-17H2,1H3,(H,33,34)/t21-/m0/s1 |
InChI Key |
AQYSXARQCHHHLK-NRFANRHFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[C@H](CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)O |
Origin of Product |
United States |
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